(2s)-2-Hydroxy-3-Epiquinic Acid

Description

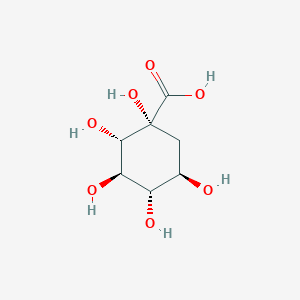

Structure

3D Structure

Properties

Molecular Formula |

C7H12O7 |

|---|---|

Molecular Weight |

208.17 g/mol |

IUPAC Name |

(1R,2S,3R,4S,5R)-1,2,3,4,5-pentahydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C7H12O7/c8-2-1-7(14,6(12)13)5(11)4(10)3(2)9/h2-5,8-11,14H,1H2,(H,12,13)/t2-,3+,4-,5+,7-/m1/s1 |

InChI Key |

OLBQNCISLUABGO-LNHNIDQWSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@]1(C(=O)O)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(C1(C(=O)O)O)O)O)O)O |

Origin of Product |

United States |

Stereochemical Characteristics and Isomeric Relationships of Epiquinic Acid

Fundamental Stereochemistry of Quinic Acid and Its Epimers

The stereochemistry of quinic acid and its isomers, including epiquinic acid, is complex due to the presence of multiple stereocenters on its cyclohexane (B81311) ring.

Quinic acid is a chiral molecule, meaning it is non-superimposable on its mirror image. Its structure contains four stereogenic centers, which are carbon atoms bonded to four different substituent groups. These centers are located at positions C1, C3, C4, and C5 of the cyclohexane ring. The presence of these four centers means that, theoretically, a number of stereoisomers can exist. The naturally abundant form, (-)-quinic acid, has the specific stereochemical configuration of (1S,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid. wikipedia.orgebi.ac.uk

Like its parent compound, epiquinic acid is also a chiral molecule possessing four stereogenic centers. Its chirality dictates that it can exist in stereoisomeric forms.

Epiquinic acid is classified as an epimer of quinic acid. Epimers are diastereomers (stereoisomers that are not mirror images of each other) that differ in the configuration at only one of several stereogenic centers. Specifically, (-)-epi-quinic acid is the C1 epimer of (-)-quinic acid. researchgate.net This means it is formed by the inversion of the stereochemical configuration at the C1 carbon atom, while the configurations at C3, C4, and C5 remain identical to those in (-)-quinic acid.

Diastereomeric Relationships with Other Quinic Acid Isomers

Quinic acid can exist as eight possible stereoisomers: two pairs of enantiomers and four meso compounds. researchgate.net These isomers, which are all diastereomers of one another, are distinguished by the spatial arrangement of the hydroxyl groups and the carboxylic acid group on the cyclohexane ring.

Besides epiquinic acid, several other important diastereomers of quinic acid have been identified and synthesized. researchgate.netresearchgate.net These isomers can be systematically derived from (-)-quinic acid by the inversion of one or two stereogenic centers. researchgate.net This contrasts with epiquinic acid, which results from an inversion at a single, specific center (C1).

The table below details the relationship between these diastereomers and the parent (-)-quinic acid.

| Diastereomer | Inversion of Stereocenter(s) from (-)-Quinic Acid |

| (-)-epi-Quinic Acid | C1 |

| muco-Quinic Acid | C3 |

| cis-Quinic Acid | C5 |

| neo-Quinic Acid | C3 and C4 |

| scyllo-Quinic Acid | C4 and C5 |

This table illustrates how various quinic acid isomers are derived from (-)-quinic acid by inverting the configuration at specific carbon atoms. researchgate.net

Because epiquinic acid is a chiral compound, it can exist as a pair of enantiomers: molecules that are non-superimposable mirror images of each other. The two enantiomeric forms are (+)-epi-quinic acid and (-)-epi-quinic acid. researchgate.net This is analogous to quinic acid itself, which exists as the enantiomeric pair of (+)-quinic acid and the naturally occurring (-)-quinic acid. ebi.ac.uknih.gov

Conformational Analysis and Stereochemical Stability Studies of Epiquinic Acid

The spatial arrangement of atoms in epiquinic acid is not static. As a cyclohexane derivative, it adopts chair conformations to minimize angular and torsional strain. The stability of these conformations is largely dictated by the steric interactions of its substituents. The preferred conformation will place the bulkiest groups—the hydroxyl (-OH) and carboxylic acid (-COOH) groups—in equatorial positions to reduce steric hindrance.

Natural Occurrence and Distribution of Epiquinic Acid and Its Acylated Derivatives

Presence in Plant Species

Epiquinic acid and its derivatives are secondary metabolites found in a variety of plants, where they play a role in the plant's defense and interaction with the environment.

Derivatives of epiquinic acid have been notably identified in various species of the genus Scorzonera, which belongs to the Asteraceae family. These plants are used in traditional medicine in parts of Europe and Asia. mdpi.comsemanticscholar.orgnih.gov

For instance, a phytochemical investigation of the aerial parts of Scorzonera aucheriana, a species endemic to Turkey, led to the isolation of 3,5-O-dicaffeoyl-epi-quinic acid . mdpi.comsemanticscholar.org This compound was found alongside its isomer, 3,5-O-dicaffeoylquinic acid. mdpi.comsemanticscholar.org Similarly, 3,5-dicaffeoyl-epi-quinic acid and 4,5-dicaffeoyl-epi-quinic acid have been detected in the methanol (B129727) extract of Scorzonera radiata, a plant used in traditional Mongolian medicine. mdpi.com

Another significant botanical source is Chrysanthemum morifolium. Research on this plant has led to the isolation of two new dicaffeoylquinic acids: 3,5-dicaffeoyl-epi-quinic acid and 1,3-dicaffeoyl-epi-quinic acid . nih.gov The edible halophyte Atriplex gmelinii has also been identified as a source of 3,5-dicaffeoyl-epi-quinic acid . nih.gov

Table 1: Identification of Epiquinic Acid Derivatives in Specific Botanical Sources

| Botanical Source (Species) | Derivative(s) Identified | Plant Part |

| Scorzonera aucheriana | 3,5-O-dicaffeoyl-epi-quinic acid | Aerial Parts |

| Scorzonera radiata | 3,5-dicaffeoyl-epi-quinic acid, 4,5-dicaffeoyl-epi-quinic acid | Aerial Parts |

| Chrysanthemum morifolium | 3,5-dicaffeoyl-epi-quinic acid, 1,3-dicaffeoyl-epi-quinic acid | Flowers |

| Atriplex gmelinii | 3,5-dicaffeoyl-epi-quinic acid | Not Specified |

Epiquinic acid exists within the broader class of plant secondary metabolites, predominantly as dicaffeoyl-epiquinic acids. These compounds are part of a larger group known as caffeoylquinic acids (CQAs), which are esters of caffeic acid and quinic acid or its epimers. nih.gov

The isolation of 3,5-O-dicaffeoyl-epi-quinic acid and 1,3-dicaffeoyl-epi-quinic acid from Chrysanthemum morifolium highlights the presence of these specific derivatives. nih.gov These compounds were identified along with several other known dicaffeoylquinic acid derivatives, underscoring the chemical diversity within a single plant species. nih.gov In Scorzonera species, these epiquinic acid derivatives are found among a rich array of other phytochemicals, including flavonoids, triterpenoids, and other quinic acid derivatives. semanticscholar.orgnih.gov The presence of these compounds contributes to the complex chemical profile of these plants. semanticscholar.orgnih.gov

Occurrence in Fermented and Processed Food Matrices (e.g., Roasted Coffee)

While direct evidence for epiquinic acid in many fermented foods is limited, its isomer, quinic acid, is well-documented in processed foods, particularly roasted coffee. The chemical changes that occur during coffee roasting provide insight into the potential formation and presence of related compounds.

During the roasting of coffee beans, chlorogenic acids, which are the most abundant phenolic compounds in green coffee, undergo significant degradation. hab.com.ausweetmarias.comflightcoffeeco.com This thermal decomposition leads to the formation of various byproducts, including an increase in the concentration of quinic acid. hab.com.ausweetmarias.comflightcoffeeco.com Chlorogenic acids are esters of caffeic acid and quinic acid, and their breakdown releases these constituent parts, which can then undergo further reactions. flightcoffeeco.com The concentration of quinic acid typically reaches its peak in medium roasts before declining with darker roasts. hab.com.au Given that epiquinic acid is a stereoisomer of quinic acid, it is plausible that similar isomerization and degradation pathways could influence its presence or formation, though specific studies on epiquinic acid in this context are scarce.

In the broader context of food fermentation, processes involving lactic acid bacteria (LAB) are common for preserving vegetables and producing dairy products. usda.goveufic.orgnih.gov These fermentations are characterized by the production of various organic acids, primarily lactic acid, which lowers the pH and acts as a preservative. eufic.orgnih.gov While these processes lead to significant changes in the chemical composition of the food matrix, the specific generation or presence of epiquinic acid is not well-documented. The focus of most studies is on major organic acids like lactic, acetic, and citric acids. usda.gov

Detection in Microbial Cultures and Natural Products from Microorganisms

Certain microorganisms are capable of synthesizing quinic acid and its derivatives. mdpi.com Quinic acid is a known metabolite in various microorganisms and serves as a precursor in the biosynthesis of aromatic compounds. frontiersin.org Bacteria of the genus Streptomyces, known for producing a wide array of secondary metabolites, are among the microbes that can synthesize these types of compounds. nih.govetsu.edu

While the direct production of epiquinic acid by microorganisms is not extensively documented, the established microbial synthesis of its isomer, quinic acid, suggests a potential capability. Hydroxycinnamoyl-quinic acids (HCQAs), the broader family to which dicaffeoyl-epiquinic acids belong, are known to be naturally synthesized by some microorganisms. mdpi.com There is growing interest in using engineered microbes for the biotechnological production of these compounds. For example, strains of Aspergillus niger are used for the industrial production of various organic acids, and research has explored their potential for producing itaconic acid, a compound derived from the same precursor as quinic acid in the TCA cycle. aau.dkd-nb.infonih.gov The biosynthetic pathways for HCQAs have been studied, and some fungi, such as Aspergillus, are known to be resistant to certain caffeoylquinic acids due to their ability to catabolize them. mdpi.com This indicates a metabolic relationship between these microorganisms and quinic acid derivatives.

Biosynthetic Pathways and Metabolic Origins of Epiquinic Acid

Proposed Biosynthetic Routes for Epiquinic Acid Formation

Epiquinic acid is understood to be a stereoisomer of quinic acid, differing in the spatial arrangement of a hydroxyl group. researchgate.net Its biosynthesis is therefore not a de novo process but rather a modification of a pre-existing intermediate from a major metabolic network.

The direct precursor to epiquinic acid is 1L-(–)-quinic acid. Epiquinic acid is formed through the stereochemical inversion of the hydroxyl group at the C-4 position of the quinic acid molecule. researchgate.net This type of transformation is known as epimerization, and it is catalyzed by specific enzymes called epimerases. While the exact epimerase responsible for the conversion of quinic acid to epiquinic acid is not extensively characterized in the provided literature, this enzymatic action is a known mechanism in biochemistry for altering the stereochemistry of a molecule, thereby changing its biological properties and function. This inversion is a critical step, as it creates a unique scaffold for subsequent reactions.

The shikimate pathway is a seven-step metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, fungi, and algae. wikipedia.orgyoutube.com Quinic acid, the precursor to epiquinic acid, is a key biochemical intermediate branching from this pathway. researchgate.netnih.gov

The formation of quinic acid occurs from 3-dehydroquinic acid (DHQ), one of the initial intermediates of the shikimate pathway. DHQ itself is synthesized from phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate. wikipedia.orgyoutube.com An enzyme known as quinic acid dehydrogenase (often encoded by the qutB or qad gene) can catalyze the reduction of 3-dehydroquinic acid to quinic acid, diverting it from the main shikimate pathway. researchgate.net Once formed, quinic acid can be acted upon by an epimerase to yield epiquinic acid, thus integrating the formation of this specific stereoisomer into the broader metabolic network originating from central carbon metabolism.

Table 1: Key Enzymes in the Shikimate Pathway Leading to Quinic Acid

| Enzyme | Abbreviation | Gene (Example) | Reaction |

| 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase | DAHPS | aroF, aroG, aroH | Condensation of Phosphoenolpyruvate (PEP) and Erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). wikipedia.org |

| 3-dehydroquinate synthase | DHQS | aroB | Conversion of DAHP to 3-dehydroquinic acid (DHQ). researchgate.net |

| Quinic/Shikimate Dehydrogenase | QSD/SDH | ydiB | Reduction of 3-dehydroquinic acid (DHQ) to Quinic Acid (QA). researchgate.net |

Biosynthesis of Acylated Epiquinic Acid Derivatives (e.g., Hydroxycinnamoyl-Epiquinic Acids)

Epiquinic acid, like its isomer quinic acid, can undergo esterification with various hydroxycinnamic acids, such as caffeic acid, to form a class of compounds known as hydroxycinnamoyl-epiquinic acids. These are a subset of the broader group of acyl-quinic acids, often referred to as chlorogenic acids. researchgate.netmdpi.com

The formation of these esters is a multi-step process that connects the shikimate and phenylpropanoid pathways. The phenylpropanoid pathway produces hydroxycinnamic acids like p-coumaric acid and caffeic acid. rsc.orgmdpi.com These acids are first activated by being ligated to Coenzyme A (CoA), forming high-energy thioesters like p-coumaroyl-CoA or caffeoyl-CoA. rsc.orgresearchgate.net

This activation is typically catalyzed by 4-coumaroyl-CoA ligase (4CL). mdpi.com The activated hydroxycinnamoyl-CoA molecule then serves as the acyl donor in an esterification reaction where the acyl group is transferred to one of the hydroxyl groups of the epiquinic acid molecule. This reaction is a transesterification catalyzed by specific acyltransferase enzymes. mdpi.comrsc.org

The enzymes responsible for catalyzing the transfer of a hydroxycinnamoyl group from its CoA-thioester to epiquinic acid belong to the BAHD family of acyltransferases. Two of the most well-characterized enzymes in the context of quinic acid acylation are:

Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) : This enzyme specifically uses quinic acid as its acyl acceptor and transfers a hydroxycinnamoyl group (like p-coumaroyl or caffeoyl) from a CoA donor to form compounds like 5-O-p-coumaroylquinic acid or 5-O-caffeoylquinic acid (chlorogenic acid). mdpi.comrsc.org

Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) : While its primary substrate is shikimic acid, HCT can also exhibit activity with quinic acid. It plays a central role in the biosynthesis of chlorogenic acids and lignin (B12514952). rsc.org

These enzymes exhibit substrate specificity that determines which ester is formed. For instance, HQT from coffee has been shown to mediate the synthesis of dicaffeoylquinic acids (diCQAs) from 5-O-caffeoylquinic acid and caffeoyl-CoA, indicating it can catalyze multiple acyl transfers. rsc.org This suggests that the specific acylated epiquinic acid derivatives found in a plant are determined by the presence and substrate preference of these acyltransferases.

Table 2: Acyltransferases in Hydroxycinnamoyl-Quinic Acid Biosynthesis

| Enzyme | Abbreviation | Function | Acyl Donor (Example) | Acyl Acceptor (Example) | Product (Example) |

| Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase | HQT | Transfers hydroxycinnamoyl group to quinic acid. rsc.org | Caffeoyl-CoA | Quinic Acid | 5-O-caffeoylquinic acid (Chlorogenic Acid). mdpi.comrsc.org |

| Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase | HCT | Transfers hydroxycinnamoyl group to shikimic or quinic acid. rsc.org | p-Coumaroyl-CoA | Quinic Acid | 5-O-p-coumaroylquinic acid. rsc.org |

| 4-coumaroyl-CoA ligase | 4CL | Activates hydroxycinnamic acids by ligating them to Coenzyme A. mdpi.com | p-Coumaric Acid | Coenzyme A | p-Coumaroyl-CoA. mdpi.com |

Synthetic Methodologies for Epiquinic Acid and Its Chemical Analogues

Laboratory Chemical Synthesis of Epiquinic Acid

The laboratory synthesis of epiquinic acid often starts from readily available natural products, such as quinic acid or shikimic acid. nih.gov These methods involve strategic chemical transformations to alter the stereochemistry at specific positions of the cyclohexane (B81311) ring.

Regioselective and Stereoselective Synthesis Strategies

Achieving specific regio- and stereoselectivity is paramount in the synthesis of epiquinic acid and its derivatives. This control allows for the precise placement of functional groups and the establishment of the desired three-dimensional arrangement of atoms.

One notable strategy involves the regioselective opening of an epoxide ring. For instance, a 2,3-epoxycyclohexane derivative, synthesized from (-)-shikimic acid, can undergo a regioselective ring-opening with a triphenylphosphine-iodine complex. researchgate.net In this reaction, the axial attack of iodine at the C2 position is favored over the equatorial attack at C3, primarily due to steric hindrance from a neighboring benzoyl group. researchgate.net This leads to the formation of the C2-iodo regioisomer as the major product, a key intermediate that can then be further transformed into the desired quinic acid stereoisomer. researchgate.net

Other stereoselective methods have been employed in the synthesis of related compounds. For example, the synthesis of epi-jasmonic acid utilized a Mitsunobu inversion and a regioselective Swern oxidation as key stereocontrolling steps. rsc.org Similarly, the synthesis of an epimer of pericosine B from (-)-quinic acid also relied on several regioselective and stereoselective processes to achieve the target molecule. nih.gov

Table 1: Key Regio- and Stereoselective Reactions in the Synthesis of Quinic Acid Analogues

| Starting Material | Key Reaction | Selectivity | Product/Intermediate | Reference |

|---|---|---|---|---|

| (-)-Shikimic acid derivative | Epoxide ring-opening with PPh3-I2 | Regioselective | C2-Iodo regioisomer | researchgate.net |

| (1R)-acetate of 4-cyclopentene-1,3-diol | Mitsunobu inversion | Stereoselective | Intermediate for epi-jasmonic acid | rsc.org |

| (-)-Quinic acid | Not specified | Regio- and Stereoselective | Epimer of pericosine B | nih.gov |

Conversion Pathways from Quinic Acid (e.g., Acetolysis-Epimerization)

Quinic acid is a common and inexpensive starting material for the synthesis of its various stereoisomers, including epiquinic acid. researchgate.netresearchgate.net One of the established methods for this conversion is through acetolysis-epimerization. This process involves treating quinic acid with hot acetic acid, often in the presence of a mineral acid like sulfuric acid. nih.govcdnsciencepub.com This treatment can lead to the inversion of stereocenters, resulting in a mixture of diastereomers.

For example, the reaction of D-quinic acid with hot 95% acetic acid containing a mineral acid, followed by acetylation, yields 1,4,5-tri-O-acetyl-epi-quinide and tetra-O-acetyl-scyllo-quinic acid. cdnsciencepub.com Similarly, a non-selective isomerization of (-)-quinic acid using acetic acid and concentrated sulfuric acid has been used to obtain a mixture of diastereomers, including epi-quinic acid, which can then be separated chromatographically. nih.gov

The inversion of specific hydroxyl groups is a key strategy in these conversions. For instance, the synthesis of l-(+)-quinic acid from d-(–)-quinic acid involves the inversion of the C-3 and C-5 hydroxyl groups through optimized oxidation-reduction conditions. researchgate.net

Table 2: Products from Acetolysis-Epimerization of Quinic Acid

| Starting Material | Reagents | Key Products | Reference |

|---|---|---|---|

| D-Quinic acid | 95% Acetic acid, Mineral acid | 1,4,5-tri-O-acetyl-epi-quinide, Tetra-O-acetyl-scyllo-quinic acid | cdnsciencepub.com |

| (-)-Quinic acid | Acetic acid, Concentrated H2SO4 | epi-quinic acid, muco-quinic acid, cis-quinic acid, scyllo-quinic acid | nih.gov |

Development of Chiral Synthons from Quinic Acid for Analogues

Quinic acid, with its multiple chiral centers and dense functionalization, serves as an excellent chiral scaffold for the synthesis of a wide range of complex molecules. researchgate.net Its structure allows for selective manipulations of its functional groups, making it a valuable starting material in organic synthesis.

Derivatives of quinic acid have been used as chiral synthons in the total synthesis of various natural products and bioactive compounds. For example, it has been the starting material for the synthesis of the antibiotic and cytotoxic compound epoformin (B14651740) and the anti-inflammatory agent (-)-reserpine. researchgate.net In the synthesis of epoformin, a key step involved a remote hydroxyl-directed epoxidation of an α,β-unsaturated ketone derived from quinic acid. researchgate.net

The versatility of quinic acid as a chiral synthon is further demonstrated by its use in constructing complex ring systems. For instance, it was employed to build the highly substituted cis-decalin core of branimycin. researchgate.net Additionally, protected derivatives of quinic acid have been used to synthesize carbocyclic analogues of important sugars like 3-deoxy-β-D-manno-2-octulopyranosonic acid (β-KDO). researchgate.net

Biocatalytic and Chemoenzymatic Approaches for Quinic Acid Stereoisomers

In addition to purely chemical methods, biocatalytic and chemoenzymatic strategies offer powerful alternatives for the synthesis of quinic acid stereoisomers. These approaches utilize enzymes to perform specific transformations, often with high selectivity and under mild reaction conditions.

Enzyme-Mediated Transformations Relevant to Cyclohexanecarboxylic Acids

Enzymes play a crucial role in the metabolism of cyclohexanecarboxylic acids in various microorganisms. nih.gov These enzymatic pathways can be harnessed for synthetic purposes. For example, in the anaerobic bacterium Geobacter metallireducens, a specific pathway for the degradation of cyclohexane carboxylic acid (CHC) has been identified. nih.gov This pathway involves a series of enzymatic reactions, including the activation of CHC to its coenzyme A (CoA) derivative, followed by dehydrogenation steps. nih.gov

In the photosynthetic bacterium Rhodopseudomonas palustris, a CoA ligase has been identified that specifically activates cyclohexane carboxylate. nih.gov Furthermore, dehydrogenases present in this organism can act on cyclohexanoyl-CoA. nih.gov The presence of these enzymes suggests the potential for using whole-cell or isolated enzyme systems for the transformation of cyclohexanecarboxylic acid derivatives.

Chemoenzymatic approaches, which combine chemical and enzymatic steps, have also proven effective. For instance, the kinetic resolution of a racemic mixture of syn-2,3-dimethylglyceric acid ethyl ester was achieved through selective acetylation using lipase (B570770) B from Candida antarctica. researchgate.net This enzymatic step allowed for the separation of the desired stereoisomer. researchgate.net Another chemoenzymatic strategy involved the TEMPO-mediated oxidation of a secondary alcohol to a ketone, followed by a stereoselective reduction using sodium borohydride (B1222165) to achieve C3 epimerization. researchgate.net These examples highlight the potential of integrating enzymatic reactions into synthetic routes to access specific stereoisomers of cyclohexanecarboxylic acids and related compounds.

Advanced Analytical Techniques for Characterization of Epiquinic Acid

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-resolution mass spectrometry (HRMS) stands as a cornerstone in the analysis of (2s)-2-Hydroxy-3-Epiquinic Acid, providing highly accurate mass measurements that are fundamental to determining the elemental composition of the molecule and its fragments. nih.gov When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for structural elucidation and isomer differentiation. nih.govacs.org

Fragmentation Pattern Analysis for Diastereomer Differentiation

The differentiation of quinic acid diastereomers, including epiquinic acid, is a significant analytical challenge due to their identical mass and elemental composition. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) has proven to be a reliable method for distinguishing between these stereoisomers based on their unique fragmentation patterns. nih.govacs.org

In a key study, a full set of quinic acid stereoisomers, including epi-quinic acid, were synthesized and characterized. nih.govacs.org It was demonstrated for the first time that these diastereomers could be reliably distinguished by their tandem mass spectrometric fragment spectra. nih.govacs.org The fragmentation of the deprotonated molecules [M-H]⁻ of quinic acid isomers typically involves the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). The relative intensities of the resulting fragment ions, however, can be characteristic of a specific isomer, allowing for their differentiation. researchgate.netresearchgate.net

For instance, the fragmentation of caffeoylquinic acid isomers, which share the quinic acid core, shows that while they produce major product ions at m/z 191, 179, and 173, the relative intensities of these ions can be used to differentiate the isomers. researchgate.net This principle of differential fragmentation is applicable to the underivatized quinic acid isomers as well. A proposed rationale for the characteristic fragmentation mechanisms allows for the identification of isomers like epi-quinic acid, even when present in complex mixtures such as roasted coffee samples. nih.govacs.org

Quantitative Analysis in Complex Biological Matrices

The quantitative analysis of this compound and its related compounds in complex biological matrices, such as plasma, urine, or plant extracts, is frequently accomplished using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). mdpi.comnih.gov This technique offers high sensitivity and selectivity, which are essential for detecting and quantifying low concentrations of the analyte in the presence of numerous other components. nih.govnih.gov

The development of a quantitative LC-MS/MS method typically involves the following steps:

Sample Preparation: Extraction of the analyte from the biological matrix. This can involve techniques like liquid-liquid extraction or solid-phase extraction. nih.gov

Chromatographic Separation: Separation of the analyte from other matrix components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). pensoft.netnih.gov

Mass Spectrometric Detection: Ionization of the analyte, typically using electrospray ionization (ESI), followed by detection using a triple quadrupole or high-resolution mass spectrometer operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. nih.gov

The method's performance is validated by assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov For example, a validated UHPLC-HRMS method for the quantification of phenolic compounds demonstrated good linearity, accuracy (with recoveries between 96.29% and 103.42%), and precision. pensoft.net Such validated methods are crucial for reliable pharmacokinetic studies and for determining the concentration of compounds like epiquinic acid in various biological samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the stereochemical arrangement of atoms. omicsonline.orgencyclopedia.pub For a molecule like this compound, NMR is critical for confirming its constitution and assigning its specific stereochemistry. nih.govuniv-ovidius.ro

Application of 1D and 2D NMR for Structural Elucidation and Stereochemical Assignment

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. magritek.commagritek.com However, due to the complexity of the quinic acid structure and the potential for signal overlap, especially in the proton spectrum, 2D NMR experiments are often necessary for complete and unambiguous assignments. univ-ovidius.romagritek.comresearchgate.net

Common 2D NMR experiments used for structural elucidation include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure. encyclopedia.pubresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). encyclopedia.pubresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems and identifying quaternary carbons. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close to each other in space, which is vital for determining stereochemistry and conformation. core.ac.uk

Through the combined analysis of these 1D and 2D NMR spectra, it is possible to assign all the proton and carbon signals of epiquinic acid and to confirm its connectivity and relative stereochemistry. univ-ovidius.roresearchgate.net

Computational Chemistry Integration with NMR Data for Conformational Analysis (e.g., coupling constants)

The conformation of the six-membered ring in quinic acid and its derivatives, including epiquinic acid, can be determined by analyzing the vicinal proton-proton coupling constants (³JHH) obtained from the ¹H NMR spectrum. researchgate.net The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. organicchemistrydata.org

Computational chemistry provides a powerful means to supplement experimental NMR data. By calculating the theoretical NMR parameters for different possible conformations of the molecule, these can be compared with the experimental data to determine the most likely conformation in solution. nih.gov For instance, the preferred chair conformation of quinic acid has been determined by comparing the experimentally measured coupling constants with calculated values for the two possible chair conformers. researchgate.net This integrated approach of combining experimental NMR data with quantum mechanical calculations allows for a more detailed and accurate understanding of the three-dimensional structure of this compound in solution. nih.gov

Chromatographic Separation and Identification of Epiquinic Acid Stereoisomers (e.g., LC-MS)

The separation of stereoisomers is a significant challenge in analytical chemistry. For the quinic acid family, which includes eight possible stereoisomers, chromatographic techniques are essential for their separation and individual identification. nih.govresearchgate.net Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is a widely used and effective method for this purpose. nih.govnih.gov

A study successfully developed a tandem LC-MS method that allows for the chromatographic separation and assignment of all diastereomers of quinic acid, including epi-quinic acid. nih.govacs.org The separation is typically achieved on a reversed-phase column, where the different stereoisomers exhibit slightly different retention times due to their distinct three-dimensional structures and resulting differences in interaction with the stationary phase. asianpubs.org The elution order of the isomers can also serve as an additional identification parameter. nih.govacs.org

The use of a chiral stationary phase or a chiral mobile phase additive can also be employed for the separation of enantiomers. asianpubs.org For diastereomers like epiquinic acid, standard reversed-phase columns are often sufficient to achieve separation, especially when using optimized mobile phase conditions and gradient elution. The combination of chromatographic retention time and the specific fragmentation pattern from MS/MS provides a highly reliable method for the unambiguous identification of this compound and its stereoisomers in various samples. nih.govacs.orgresearchgate.net

Biological and Metabolic Roles of Epiquinic Acid and Its Conjugates

Role as a Constituent of Complex Plant Metabolites (e.g., Hydroxycinnamoyl-Epiquinic Acids)

(2s)-2-Hydroxy-3-Epiquinic Acid rarely exists in isolation within the plant kingdom. Instead, it serves as a crucial scaffold for the formation of a diverse group of natural products known as hydroxycinnamoyl-epiquinic acids. These compounds are esters formed between the hydroxyl groups of the epiquinic acid core and various hydroxycinnamic acids, such as caffeic acid, p-coumaric acid, and ferulic acid. The esterification can occur at different positions on the epiquinic acid ring, leading to a wide array of isomeric structures with distinct properties.

One of the most well-documented examples of such conjugates is 3,5-di-O-caffeoyl-epi-quinic acid . This compound has been isolated from several plant species, including the leaves and stems of Erigeron annuus and the edible halophyte Atriplex gmelinii. nih.govnih.gov Its presence in these plants underscores the metabolic machinery dedicated to the synthesis and accumulation of these complex epiquinic acid derivatives. Another notable example is the extraction of 3,5-Dicaffeoyl-epi-quinic acid from Chrysanthemum morifolium. medchemexpress.com

The formation of these conjugates is a testament to the metabolic plasticity of plants, allowing for the creation of a multitude of compounds from a limited set of precursors. The specific hydroxycinnamic acids attached and their positions on the epiquinic acid ring are often species-specific, reflecting the unique enzymatic capabilities of each plant. These complex metabolites are key components of the plant's chemical arsenal (B13267) and contribute to its interactions with the environment.

Table 1: Examples of Hydroxycinnamoyl-Epiquinic Acids in Plants

| Compound Name | Plant Source(s) | Reference(s) |

| 3,5-di-O-caffeoyl-epi-quinic acid | Erigeron annuus, Atriplex gmelinii | nih.govnih.gov |

| 3,5-Dicaffeoyl-epi-quinic acid | Chrysanthemum morifolium | medchemexpress.com |

Participation in Plant Secondary Metabolic Pathways (e.g., Lignin (B12514952) Biosynthesis Precursors)

The metabolic significance of this compound and its conjugates extends to their involvement in one of the most critical pathways in plant secondary metabolism: the biosynthesis of lignin. Lignin, a complex polymer of aromatic subunits, provides structural rigidity to the plant cell wall, enables water transport, and acts as a defense against pathogens and herbivores. nih.gov The building blocks of lignin, known as monolignols, are synthesized through the phenylpropanoid pathway, a metabolic route that also gives rise to hydroxycinnamic acids.

Hydroxycinnamoyl-quinic acids, including those derived from epiquinic acid, are considered important intermediates within this pathway. mdpi.com The ester of caffeic acid and quinic acid, known as chlorogenic acid, is a well-established intermediate in lignin biosynthesis. mdpi.com It is suggested that caffeoylquinic acids can serve as a storage form for lignin monomer intermediates. nih.gov This allows the plant to accumulate a pool of precursors that can be readily mobilized for lignin production when and where it is needed, such as in response to wounding or developmental cues.

While the direct role of the epi isomer of quinic acid as a lignin precursor is less explicitly detailed than that of its more common isomer, its structural similarity and its conjugation with the same hydroxycinnamic acids strongly suggest a parallel function. The formation of hydroxycinnamoyl-epiquinic acids represents a diversion of intermediates from the mainstream phenylpropanoid pathway, creating a reservoir of building blocks that can be channeled back into lignin synthesis or used for other metabolic purposes. This highlights the interconnectedness of plant metabolic networks and the versatile roles of compounds like this compound.

Intermediary Role in Carbon Flow and Biomass Production in Specific Organisms

The synthesis of this compound and its derivatives represents a significant allocation of carbon resources within the plant. The biosynthesis of the quinic acid core itself originates from the shikimic acid pathway, a central metabolic route that links primary carbohydrate metabolism to the synthesis of aromatic compounds. This pathway consumes phosphoenolpyruvate (B93156) from glycolysis and erythrose-4-phosphate from the pentose (B10789219) phosphate (B84403) pathway, both of which are fundamental products of carbon fixation.

Therefore, the production of epiquinic acid and its conjugates is in direct competition with other metabolic processes that require these primary carbon skeletons, such as the synthesis of amino acids and the generation of energy for growth and maintenance. The accumulation of these secondary metabolites can be viewed as a diversion of carbon that would otherwise contribute to the plant's primary biomass, such as cellulose (B213188) and proteins.

Studies on plant cell cultures have provided insights into this interplay between primary and secondary metabolism. The type and amount of carbon source in the growth medium can significantly influence both biomass productivity and the production of secondary metabolites like dicaffeoylquinic acid. mdpi.com For instance, in cell cultures of Cynara cardunculus, a carbon source that promotes optimal biomass growth does not necessarily lead to the highest production of high-value compounds like 1,5-dicaffeoylquinic acid. mdpi.com This suggests a complex regulatory network that balances the allocation of carbon between growth and the synthesis of specialized metabolites. In some cases, stress conditions can lead to a decrease in biomass growth and an increased flux of carbon skeletons into the metabolic pathway of phenolic compounds. mdpi.com

The cultivation of plant tissues in bioreactors for the production of these compounds further illustrates this concept. For example, transformed roots of Rhaponticum carthamoides have been shown to accumulate significant amounts of caffeoylquinic acid derivatives, and the production can be scaled up in bioreactor systems. This biotechnological approach essentially harnesses the plant's metabolic machinery to channel carbon from a provided nutrient source into the synthesis of these specific secondary metabolites, effectively uncoupling their production from the constraints of whole-plant growth and development.

In essence, this compound and its derivatives are not merely passive components of the plant's chemical makeup. Their synthesis is an active metabolic process that reflects the plant's strategy for allocating its carbon resources to fulfill a variety of ecological and physiological functions.

Emerging Research Frontiers and Methodological Advancements in Epiquinic Acid Studies

Integration of Omics Technologies (e.g., Metabolomics) for Comprehensive Profiling in Biological Systems

The integration of omics technologies, particularly metabolomics, has become crucial for the comprehensive profiling of shikimate pathway intermediates, including (2s)-2-Hydroxy-3-Epiquinic Acid, in various biological systems. The shikimate pathway is a central metabolic route in plants, fungi, and bacteria, responsible for the biosynthesis of aromatic amino acids. purdue.edunih.gov Given the low in vivo concentrations and potential instability of some pathway intermediates, advanced analytical techniques are necessary for their detection and quantification. purdue.edu

Metabolomic studies of the shikimate pathway often employ mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC). purdue.edu These methods allow for the simultaneous detection of multiple metabolites, providing a snapshot of the metabolic state of the pathway under specific conditions. For instance, LC-MS/MS methods have been developed to analyze water-soluble metabolites, including those in the shikimate pathway, from biological extracts. purdue.edu The development of successful, simultaneous detection methods for multiple intermediary metabolites is a key challenge that is being addressed to create accurate metabolic models. purdue.edu

Challenges in profiling compounds like epiquinic acid include their presence in complex biological matrices and the need for robust extraction and analytical protocols. purdue.edu Researchers have developed various methods to overcome these challenges, including the use of different chromatography columns and buffer systems to achieve optimal separation and detection. purdue.edu

| Technology | Description | Application in Shikimate Pathway Analysis | Reference |

|---|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | A technique that separates compounds based on their physicochemical properties followed by mass-based detection. | Widely used for the detection of various pathway intermediates, including organic acids and amino acids. purdue.edu | purdue.edu |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for the analysis of volatile and thermally stable compounds, often requiring derivatization for non-volatile metabolites. | Detection of organic acids and amino acids within the pathway. purdue.edu | purdue.edu |

| Tandem Mass Spectrometry (MS/MS) | Provides structural information by fragmenting ions, enhancing specificity and sensitivity. | Beneficial for detecting compounds with very similar masses and fragmentation patterns in complex samples. purdue.edu | purdue.edu |

Advanced Computational Chemistry for Mechanistic Insights and Prediction in Stereoisomer Formation

Advanced computational chemistry methods are providing unprecedented insights into the enzymatic reactions of the shikimate pathway, including the mechanisms of stereoisomer formation. Techniques such as molecular docking and molecular dynamics (MD) simulations are being used to study the interactions between substrates and enzymes at an atomic level. nih.gov These computational approaches are particularly valuable for understanding enzymes like dehydroquinate dehydratase, which catalyzes a step involving a stereoisomer of epiquinic acid, 3-dehydroquinic acid. nih.govwikipedia.org

Computer-aided drug design strategies have utilized virtual screening and MD simulations to identify potential inhibitors of shikimate pathway enzymes. nih.gov By simulating the binding of different stereoisomers to an enzyme's active site, researchers can predict which compound will have a more favorable binding pose and interaction energy. nih.gov This approach not only aids in the discovery of new antimicrobial agents that target this essential pathway but also elucidates the subtle structural differences that determine substrate specificity and catalytic mechanism. nih.govwikipedia.org For instance, computational modeling can analyze the conformational changes in an enzyme upon substrate binding and the number of hydrogen bonds formed, which are critical for catalysis. nih.govnih.gov

These computational studies complement experimental data and provide a dynamic view of the catalytic process, helping to explain the formation of specific stereoisomers like this compound.

| Technique | Description | Application to Shikimate Pathway Enzymes | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Used to find compounds with the best binding pose to enzymes like dehydroquinate dehydratase. nih.gov | nih.gov |

| Molecular Dynamics (MD) Simulations | A computer simulation method for analyzing the physical movements of atoms and molecules. | Provides insights into the stability of enzyme-ligand complexes and the interactions, such as hydrogen bonds, over time. nih.gov | nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats a small, electronically important part of the system with quantum mechanics and the remainder with molecular mechanics. | Enables the study of reaction mechanisms, including bond-breaking and bond-forming steps, within an enzyme's active site. nih.gov | nih.gov |

Development of Novel Biosensors and Bioassays for Epiquinic Acid Detection in Research Applications

The development of novel biosensors and bioassays for the detection of shikimate pathway intermediates is an active area of research, driven by the need for rapid and high-throughput screening methods in metabolic engineering and synthetic biology. frontiersin.orgnih.gov While specific biosensors for this compound are not yet widely reported, the principles used to develop sensors for other organic acids and pathway-related compounds can be applied. mdpi.comresearchgate.netfrontiersin.org

Enzyme-based biosensors are a promising approach. These sensors typically immobilize a specific enzyme on an electrode. mdpi.comresearchgate.net When the target analyte (the substrate) is present, the enzyme catalyzes a reaction that produces an electrochemically detectable signal. For an epiquinic acid biosensor, a specific dehydrogenase could be used to generate a current proportional to the analyte's concentration. Multi-analyte biosensors are also being developed to simultaneously measure several organic acids, which could be adapted for profiling multiple shikimate pathway intermediates. mdpi.comresearchgate.net

Another strategy involves transcription factor-based biosensors. These are genetically encoded sensors where a regulatory protein binds to the target molecule, leading to the expression of a reporter gene (e.g., encoding a fluorescent protein). nih.govfrontiersin.org This approach has been successfully used to create biosensors for compounds like benzoic acid derivatives, which are structurally related to some shikimate pathway products. nih.govfrontiersin.org Developing a similar system for epiquinic acid would require the identification or engineering of a transcription factor that specifically recognizes it. Such biosensors are valuable tools for screening microbial libraries to find strains with improved production of desired compounds. frontiersin.org

| Biosensor Type | Principle of Operation | Potential Application for Epiquinic Acid | Reference |

|---|---|---|---|

| Enzyme-Based (Amperometric) | An immobilized enzyme catalyzes the conversion of the analyte, generating a measurable current. | Utilizing a specific dehydrogenase that acts on epiquinic acid to produce a proportional electrical signal. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Transcription Factor-Based | The analyte binds to a specific transcription factor, inducing the expression of a reporter gene (e.g., GFP). | Engineering a microbial strain with a regulatory protein that responds to epiquinic acid, enabling high-throughput screening via fluorescence. nih.govfrontiersin.org | nih.govfrontiersin.org |

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (2S)-2-Hydroxy-3-Epiquinic Acid be experimentally confirmed?

- Methodological Answer:

- Use NMR spectroscopy (e.g., , , and 2D NOESY) to analyze coupling constants and nuclear Overhauser effects, which indicate spatial proximity of protons.

- X-ray crystallography provides definitive proof of absolute configuration by resolving electron density maps.

- Circular Dichroism (CD) can correlate optical activity with stereochemistry, especially when compared to known chiral standards .

Q. What synthetic routes yield this compound with high enantiomeric purity?

- Methodological Answer:

- Asymmetric catalysis : Employ chiral catalysts (e.g., Sharpless epoxidation or enzymatic resolution) to control stereoselectivity during hydroxylation or epimerization steps.

- Chiral pool synthesis : Start with enantiomerically pure precursors (e.g., quinic acid derivatives) to preserve stereochemical integrity.

- Monitor reaction progress via HPLC with chiral columns to assess enantiomeric excess (ee) .

Q. Which analytical techniques are optimal for quantifying this compound in plant extracts?

- Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances specificity in complex matrices.

- Derivatization (e.g., using trimethylsilyl agents) improves volatility for Gas Chromatography (GC-MS) analysis.

- Validate methods using spike-and-recovery experiments to account for matrix effects .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported enzyme inhibition constants () for this compound?

- Methodological Answer:

- Systematic replication : Repeat assays under identical conditions (pH, temperature, cofactors) to isolate variables.

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases.

- Isothermal Titration Calorimetry (ITC) provides direct thermodynamic data to validate binding affinities .

Q. What experimental designs elucidate the compound’s role in plant secondary metabolism?

- Methodological Answer:

- Isotopic labeling : Introduce -labeled precursors to track incorporation into metabolic pathways via NMR or MS.

- CRISPR/Cas9 knockout models : Disrupt genes encoding putative biosynthetic enzymes to observe phenotypic changes.

- Transcriptomic profiling : Correlate gene expression levels with metabolite accumulation under stress conditions .

Q. How can the stability of this compound in aqueous solutions be optimized for kinetic studies?

- Methodological Answer:

- Buffer selection : Use phosphate or Tris buffers (pH 6–7) to minimize hydrolysis.

- Temperature control : Store solutions at 4°C and avoid repeated freeze-thaw cycles.

- Antioxidants : Add 0.1% ascorbic acid to prevent oxidative degradation, as recommended for similar epoxides in .

Data Presentation and Reproducibility

Q. What are best practices for presenting spectral data of this compound in publications?

- Methodological Answer:

- Include raw spectral files (e.g., NMR FID, MS raw data) in supplementary materials.

- Annotate peaks with δ-values (ppm) and coupling constants () in NMR spectra.

- Use principal component analysis (PCA) to visualize multivariate datasets, as outlined in ’s guidelines for clarity .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer:

- Follow GHS Category 2 protocols (): Wear nitrile gloves, safety goggles, and lab coats.

- Use fume hoods for weighing and solubilization to avoid inhalation.

- Neutralize spills with sodium bicarbonate and dispose of waste per EPA guidelines .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.